N'-hydroxy-2-(oxolan-3-ylmethoxy)ethanimidamide
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Overview
Description
N’-hydroxy-2-(oxolan-3-ylmethoxy)ethanimidamide is a chemical compound with the molecular formula C7H14N2O3 and a molecular weight of 174.2 g/mol . It is known for its unique structure, which includes a hydroxy group, an oxolan ring, and an ethanimidamide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(oxolan-3-ylmethoxy)ethanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of oxolan-3-ylmethanol with an ethanimidamide derivative in the presence of a suitable catalyst . The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of N’-hydroxy-2-(oxolan-3-ylmethoxy)ethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(oxolan-3-ylmethoxy)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidamide moiety can be reduced to form amines.
Substitution: The oxolan ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and substituted oxolan derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
N’-hydroxy-2-(oxolan-3-ylmethoxy)ethanimidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(oxolan-3-ylmethoxy)ethanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and imidamide moiety play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N’-hydroxy-2-(tetrahydro-3-furanylmethoxy)ethanimidamide
- N’-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide
Uniqueness
N’-hydroxy-2-(oxolan-3-ylmethoxy)ethanimidamide is unique due to its specific structural features, such as the position of the oxolan ring and the presence of the hydroxy group. These features contribute to its distinct chemical properties and reactivity, making it valuable in various research applications .
Properties
Molecular Formula |
C7H14N2O3 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N'-hydroxy-2-(oxolan-3-ylmethoxy)ethanimidamide |
InChI |
InChI=1S/C7H14N2O3/c8-7(9-10)5-12-4-6-1-2-11-3-6/h6,10H,1-5H2,(H2,8,9) |
InChI Key |
RKDPGWMFHXSTGU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1COCC(=NO)N |
Origin of Product |
United States |
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